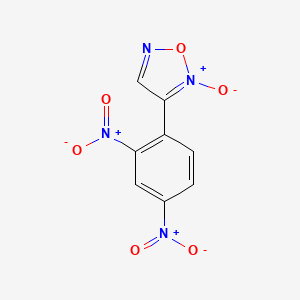![molecular formula C15H15ClO3S B14357791 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene CAS No. 90183-77-0](/img/structure/B14357791.png)
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group, a propoxy chain, and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene typically involves the following steps:
Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonation of benzene using sulfuric acid and sulfur trioxide.
Attachment of the Propoxy Chain: The propoxy chain can be attached via an etherification reaction, where a propyl alcohol reacts with the benzenesulfonyl chloride in the presence of a base such as sodium hydroxide.
Chlorination: The final step involves the chlorination of the benzene ring, which can be achieved using chlorine gas or other chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale sulfonation, etherification, and chlorination processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfinic acids or thiols.
Hydrolysis: Products include alcohols and sulfonic acids.
科学的研究の応用
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The propoxy chain and chlorine atom can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
1-[3-(Benzenesulfonyl)propoxy]-2-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-[3-(Benzenesulfonyl)propoxy]-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-[3-(Benzenesulfonyl)propoxy]-2-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene is unique due to the specific combination of the benzenesulfonyl group, propoxy chain, and chlorine atom. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
特性
CAS番号 |
90183-77-0 |
|---|---|
分子式 |
C15H15ClO3S |
分子量 |
310.8 g/mol |
IUPAC名 |
1-[3-(benzenesulfonyl)propoxy]-2-chlorobenzene |
InChI |
InChI=1S/C15H15ClO3S/c16-14-9-4-5-10-15(14)19-11-6-12-20(17,18)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChIキー |
HPQMCVVIDWZKDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCOC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
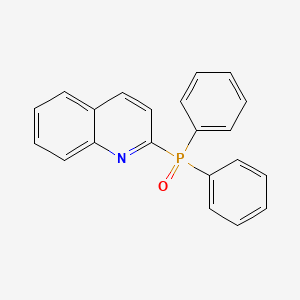

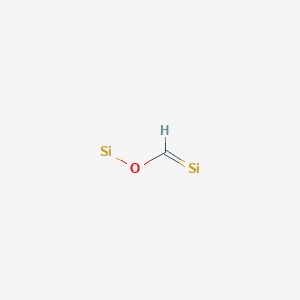
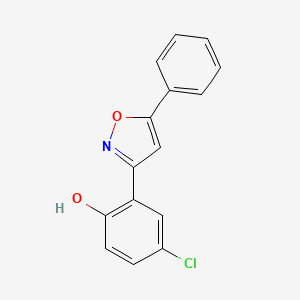
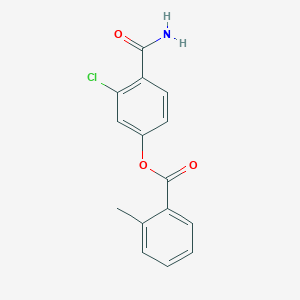


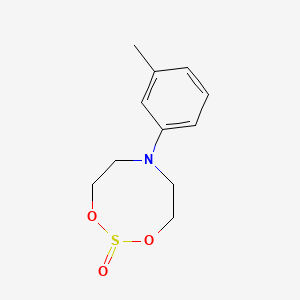
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
